1-(2-bromopyridin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines It features a bromine atom attached to the pyridine ring, specifically at the 2-position, and a ketone group at the 1-position of a 2-methylpropan-1-one moiety
Mechanism of Action
Target of Action
Bromopyridines, a class of compounds to which this molecule belongs, are often used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the bromopyridine compound acts as an electrophile . The bromine atom on the pyridine ring is replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which bromopyridines are used can lead to the synthesis of various biologically active compounds . These compounds can then interact with various biochemical pathways depending on their structure and functional groups.
Result of Action
The products of suzuki-miyaura cross-coupling reactions can have various biological activities depending on their structure .
Action Environment
The action, efficacy, and stability of 1-(2-bromopyridin-3-yl)-2-methylpropan-1-one can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH, temperature, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylpropan-1-one followed by a coupling reaction with 2-bromopyridine. The general steps are as follows:
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Bromination of 2-methylpropan-1-one: : This step involves the introduction of a bromine atom into the 2-methylpropan-1-one molecule. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to avoid over-bromination.
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Coupling Reaction with 2-bromopyridine: : The brominated 2-methylpropan-1-one is then reacted with 2-bromopyridine in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted pyridines with various functional groups.
Reduction: 1-(2-bromopyridin-3-yl)-2-methylpropan-1-ol.
Oxidation: 1-(2-bromopyridin-3-yl)-2-methylpropanoic acid.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the 2-methylpropan-1-one moiety, making it less versatile in certain synthetic applications.
1-(2-Chloropyridin-3-yl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
1-(2-Bromopyridin-3-yl)ethan-1-one: Lacks the methyl group on the propanone moiety, which can influence its steric and electronic properties.
Uniqueness
1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one is unique due to the presence of both the bromine atom and the 2-methylpropan-1-one moiety
Properties
CAS No. |
153473-74-6 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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